molecular formula C7H7N3O2 B3291360 6-Hydroxy-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one CAS No. 872206-45-6

6-Hydroxy-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one

Cat. No.: B3291360
CAS No.: 872206-45-6
M. Wt: 165.15 g/mol
InChI Key: PCWSBYIKVFVFGS-UHFFFAOYSA-N
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Description

6-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a heterocyclic compound featuring a fused pyrrolo-triazinone scaffold. This structure is characterized by a hydroxy group at position 6 and a methyl group at position 5 (Figure 1). The compound has garnered interest due to its structural similarity to bioactive pyrrolotriazinones, which are key intermediates in pharmaceuticals, including antiviral agents and cancer therapeutics .

Properties

IUPAC Name

6-hydroxy-5-methyl-3H-pyrrolo[2,1-f][1,2,4]triazin-4-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O2/c1-4-5(11)2-10-6(4)7(12)8-3-9-10/h2-3,11H,1H3,(H,8,9,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCWSBYIKVFVFGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)NC=NN2C=C1O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70469903
Record name 6-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

872206-45-6
Record name 6-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70469903
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one can be achieved through various synthetic routes. One common method involves the nucleophile-induced rearrangement of pyrrolooxadiazines and regioselective intramolecular cyclization of 1,2-biscarbamoyl-substituted 1H-pyrroles . The reaction conditions typically require high temperatures and long reaction times, such as microwave-assisted heating with sodium methoxide at 150–160°C or refluxing with triethyl orthoformate and xylene .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the scalability of the synthetic routes mentioned above can be optimized for industrial applications by adjusting reaction conditions, using continuous flow reactors, and employing efficient purification techniques.

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one undergoes various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The compound can undergo reduction reactions to modify the pyrrolo[2,1-F][1,2,4]triazinone ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the methyl and hydroxy positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group can yield a ketone, while nucleophilic substitution can introduce various functional groups at the methyl or hydroxy positions.

Scientific Research Applications

Medicinal Chemistry

6-Hydroxy-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one has been investigated for its potential as a therapeutic agent due to its unique structure which may interact with biological targets.

  • Antiviral Activity : Research indicates that pyrrolo[2,1-f][1,2,4]triazine derivatives exhibit antiviral properties. A study demonstrated that modifications in the pyrrolo-triazine structure can enhance activity against specific viral strains .
  • Anticancer Properties : Several derivatives of pyrrolo-triazines have shown promise in inhibiting cancer cell proliferation. For instance, compounds similar to this compound were tested against various cancer cell lines and exhibited significant cytotoxic effects .

Agricultural Sciences

The compound's potential as a bioactive agent in agriculture has also been explored.

  • Herbicidal Activity : Studies have shown that pyrrolo-triazine derivatives can act as herbicides by inhibiting plant growth through interference with metabolic pathways . The specific application of this compound in herbicide formulations is under investigation.

Case Studies and Research Findings

StudyFocusFindings
Antiviral PropertiesDemonstrated efficacy against viral strains with structural modifications enhancing activity.
Anticancer ActivitySignificant cytotoxic effects on various cancer cell lines were observed.
Herbicidal PotentialEffective in inhibiting growth of certain weed species through metabolic interference.

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The hydroxy and methyl groups on the pyrrolo[2,1-F][1,2,4]triazinone ring contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function.

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₇H₇N₃O₂ (inferred from substituent positions and evidence ).
  • Functional Groups : Hydroxy (-OH) at C6, methyl (-CH₃) at C3.

Comparison with Similar Compounds

Structural Comparison

Substituent positioning and functional groups significantly influence physicochemical and biological properties. Key analogues include:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Features
6-Hydroxy-5-methylpyrrolo[...]-one (Target) C5: -CH₃; C6: -OH C₇H₇N₃O₂ 165.15 Polar due to -OH; hydrogen bonding
6-Aminopyrrolo[...]-one C6: -NH₂ C₆H₆N₄O 150.14 Basic amino group; storage at 2–8°C
7-Methylpyrrolo[...]-one C7: -CH₃ C₇H₇N₃O 149.15 Non-polar; altered ring conformation
Ethyl 5-methyl-4-oxo...-carboxylate C5: -CH₃; C6: -COOEt C₁₀H₁₂N₃O₃ 221.22 Lipophilic ester; enhanced bioavailability

Key Observations :

  • The target compound’s hydroxy group enhances polarity and hydrogen-bonding capacity compared to methyl or amino derivatives.
  • Substituent position (e.g., C5 vs. C7 methyl) alters steric and electronic interactions, impacting target binding .

Key Observations :

  • The Yang group’s Cu-catalyzed method is versatile for triazinones but may require optimization for the target compound .
  • Nucleophile-induced rearrangements (e.g., pyrrolooxadiazine intermediates) offer regioselectivity advantages .

Physicochemical and Pharmacokinetic Properties

  • Solubility : The hydroxy group in the target compound likely improves aqueous solubility compared to methyl or benzyloxy derivatives (e.g., 6-(benzyloxy)-5-methylpyrrolo[...]-one in ).
  • Stability: Amino derivatives (e.g., 6-aminopyrrolo[...]-one) require refrigerated storage , whereas methyl/hydroxy analogues may be stable at room temperature.
  • Lipophilicity : Ester derivatives (e.g., ethyl 5-methyl-4-oxo...-carboxylate) exhibit higher logP values, favoring membrane permeability .

Key Observations :

  • The target compound’s hydroxy and methyl groups may modulate USP7 binding affinity compared to spirocyclic or halogenated analogues .
  • Methylation at C5 (vs. C7) could enhance steric complementarity with enzyme active sites .

Biological Activity

6-Hydroxy-5-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

The compound has the following chemical properties:

PropertyValue
CAS Number 872206-45-6
Molecular Formula C7H7N3O2
Molecular Weight 165.149 g/mol
Density 1.6 ± 0.1 g/cm³
Boiling Point 420.6 ± 47.0 °C
Flash Point 208.2 ± 29.3 °C

These properties indicate a stable compound that may exhibit significant biological interactions.

Kinase Inhibition

Recent studies have highlighted the compound's role as an inhibitor of various kinases, particularly p38 MAP kinase and VEGFR-2.

  • p38 MAP Kinase Inhibition : This kinase is involved in inflammatory responses and cellular stress signaling pathways. Inhibitors of p38 MAPK have shown promise in treating autoimmune diseases and inflammatory conditions. The compound was identified as a potent inhibitor in various assays, demonstrating significant reductions in pro-inflammatory cytokines such as IL-1β and TNFα .
  • VEGFR-2 Inhibition : The compound also exhibits inhibitory activity against the vascular endothelial growth factor receptor (VEGFR-2), which plays a crucial role in angiogenesis and tumor growth. This property suggests potential applications in oncology, particularly in targeting solid tumors .

Structure-Activity Relationships (SAR)

The biological activity of this compound can be attributed to its structural features. Modifications at specific positions on the pyrrolo[2,1-f][1,2,4]triazine scaffold significantly influence potency:

  • C-5 and C-6 Substituents : SAR studies indicate that substituents at the C-5 and C-6 positions enhance the potency against VEGFR-2 and p38 MAPK. For instance, introducing basic amino groups or alkoxy groups at these sites has been shown to improve binding affinity and selectivity .

Case Study 1: In Vivo Efficacy

A study evaluated the efficacy of the compound in an adjuvant-induced arthritis model. Results indicated that treatment with this compound significantly reduced disease progression and inflammatory markers compared to control groups .

Case Study 2: Cancer Treatment Potential

In another study focusing on solid tumors, the compound was tested for its ability to inhibit tumor growth in animal models. The results demonstrated notable tumor regression and inhibition of angiogenesis, supporting its potential as an anti-cancer agent .

Q & A

Q. What computational approaches predict off-target interactions or toxicity?

  • Methodological Answer : Use Schrödinger’s Glide for docking against a panel of 300+ targets. Apply QSAR models (e.g., ADMET Predictor) to estimate hepatotoxicity and plasma protein binding. Validate with in vitro hERG assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Hydroxy-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one
Reactant of Route 2
6-Hydroxy-5-methylpyrrolo[2,1-F][1,2,4]triazin-4(3H)-one

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